molecular formula C21H22ClN3O2 B11303877 N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Cat. No.: B11303877
M. Wt: 383.9 g/mol
InChI Key: MTRNKMMNBQXHDO-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a benzyl group, and a chlorinated phenoxy moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with Phenoxy Compound: The benzylated pyrazole is then coupled with 4-chloro-3,5-dimethylphenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)propanamide
  • N-(1-benzyl-1H-pyrazol-5-yl)-2-(3,5-dimethylphenoxy)propanamide
  • N-(1-phenyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is unique due to the presence of both the benzyl group and the chlorinated phenoxy moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds.

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

InChI

InChI=1S/C21H22ClN3O2/c1-14-11-18(12-15(2)20(14)22)27-16(3)21(26)24-19-9-10-23-25(19)13-17-7-5-4-6-8-17/h4-12,16H,13H2,1-3H3,(H,24,26)

InChI Key

MTRNKMMNBQXHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

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